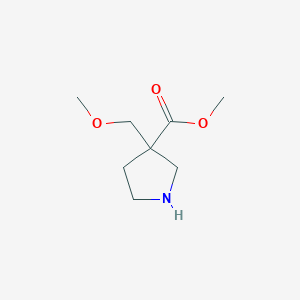

![molecular formula C14H9ClO B1429322 2-Chlorodibenzo[b,f]oxepine CAS No. 25558-88-7](/img/structure/B1429322.png)

2-Chlorodibenzo[b,f]oxepine

Overview

Description

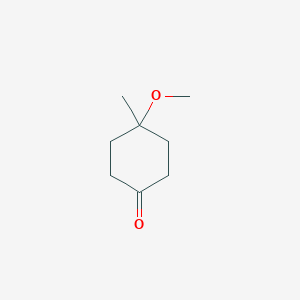

2-Chlorodibenzo[b,f]oxepine is a synthetic tricyclic compound with the molecular formula C14H9ClO . It has a molecular weight of 228.68 .

Synthesis Analysis

A novel and simple one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions has been reported . This cascade process involves nucleophilic aromatic substitution followed by Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of 2-Chlorodibenzo[b,f]oxepine consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 228.674 Da and the monoisotopic mass is 228.034195 Da .Physical And Chemical Properties Analysis

2-Chlorodibenzo[b,f]oxepine is a solid at room temperature .Scientific Research Applications

Cancer Treatment Research

Dibenzo[b,f]oxepine derivatives have been studied for their potential in treating various types of cancer, including ovarian, breast, lung, Kaposi’s sarcoma, cervical, and pancreatic cancer. The structure of these compounds allows for the synthesis of molecules that can be connected with other pharmacologically active groups to target cancer cells .

Medicinal Chemistry

The dibenzo[b,f]oxepine scaffold is significant in medicinal chemistry due to its presence in several medicinally relevant plants. Researchers are exploring the synthesis of active dibenzo[b,f]oxepine derivatives that could lead to new therapeutic agents .

Microtubule Inhibition

Some dibenzo[b,f]oxepine molecules are being investigated for their ability to inhibit microtubules, which are essential components of cell division. This property could make them useful in developing treatments that prevent the proliferation of cancer cells .

Biological Systems

The extraction of dibenzo[b,f]oxepines from plants and their significance in medicine is an area of ongoing research. These compounds are being studied for their biological activity and potential benefits in treating diseases .

Biosynthesis Studies

Understanding the biosynthesis of dibenzo[b,f]oxepines can provide insights into how these compounds are formed naturally and how they can be synthesized in the laboratory for research and medicinal purposes .

Fluorine Azobenzene Conjugation

Research has been conducted on connecting dibenzo[b,f]oxepines with fluorine azobenzenes to study their combined effects. This conjugation could lead to the development of compounds with enhanced properties for various applications .

Future Directions

While specific future directions for 2-Chlorodibenzo[b,f]oxepine are not mentioned in the available resources, dibenzo[b,f]oxepines have been found to occupy an incredibly important position in medicinal and pharmaceutical industries . They have excellent biological activities and are desirable in designing novel biological agents .

properties

IUPAC Name |

3-chlorobenzo[b][1]benzoxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMRCZFEDNRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745405 | |

| Record name | 2-Chlorodibenzo[b,f]oxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorodibenzo[b,f]oxepine | |

CAS RN |

25558-88-7 | |

| Record name | 2-Chlorodibenzo[b,f]oxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)